サラジニック酸

概要

説明

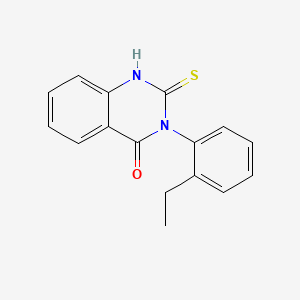

NSC-87509: サラジニック酸 は、地衣類種Parmelia sulcataに見られるデプシドン型地衣類代謝産物です。 それは抗菌性および細胞毒性を含むさまざまな生物学的活性を示します .

科学的研究の応用

Salazinic Acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying depsidone structures and their reactivity.

Biology: Salazinic Acid exhibits antimicrobial activity against various bacteria and fungi, making it a subject of interest in microbiological research.

Medicine: Its cytotoxic properties are being explored for potential anticancer applications.

Industry: Salazinic Acid is used in the development of natural antimicrobial agents and preservatives.

作用機序

サラジニック酸の作用機序は、細胞成分との相互作用を伴い、細胞プロセスの破壊につながります。それは、細菌の細胞壁と膜を標的にし、細胞溶解と死を引き起こします。 癌細胞では、サラジニック酸は、カスパーゼの活性化とミトコンドリア機能の破壊を通じてアポトーシスを誘導します .

類似の化合物との比較

類似の化合物

ノルスティクチン酸: 同様の抗菌活性を有する別のデプシドン型地衣類代謝産物です。

ウスニック酸: 抗菌作用と抗がん作用を持つ地衣類由来化合物です。

アトラノリン: 抗酸化作用と抗菌作用を持つ地衣類代謝産物.

独自性: : サラジニック酸は、その特定のデプシドン構造により、独特の生物学的活性を付与するため、ユニークです。 その抗菌作用と細胞毒性作用の組み合わせは、さまざまな研究応用のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Salazinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, salazinic acid has been shown in in vitro studies to have antimicrobial properties . It is also a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .

Cellular Effects

Salazinic acid has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, recent research indicates that salazinic acid is a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells .

Molecular Mechanism

The mechanism of action of salazinic acid is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, salazinic acid has been shown to modulate Nrf2, NF-κB, and STAT3 signaling pathways .

Dosage Effects in Animal Models

The effects of salazinic acid vary with different dosages in animal models . Treatment with salazinic acid (25 and 50 mg/kg) started 24-hours after inoculation and was performed for 7 days . More comprehensive studies are needed to fully understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

Salazinic acid is involved in the acetyl polymalonyl pathway, a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A)

準備方法

合成経路および反応条件: : サラジニック酸は、デプシドン構造の形成を伴うさまざまな有機反応によって合成できます。 合成は通常、酸性条件下でのフェノール化合物とアルデヒドの縮合、それに続くデプシドン環構造の環化を伴います .

工業的生産方法: : サラジニック酸の工業的生産は一般的に、特に地衣類など、天然資源からの抽出によって達成されます。 抽出プロセスは、溶媒抽出、続いてクロマトグラフィー技術を使用した精製を伴います .

化学反応の分析

反応の種類: : サラジニック酸は、次のようないくつかの種類の化学反応を起こします。

酸化: サラジニック酸は、酸化されてさまざまな酸化誘導体になります。

還元: 還元反応は、サラジニック酸を、異なる生物学的活性を有する還元型に変換できます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

科学的研究応用

サラジニック酸は、広範な科学的研究応用があります。

化学: それはデプシドン構造とその反応性を研究するためのモデル化合物として使用されます。

生物学: サラジニック酸は、さまざまな細菌や真菌に対して抗菌活性を示し、微生物学研究における関心の対象となっています。

医学: その細胞毒性は、潜在的な抗がん剤としての用途のために研究されています。

類似化合物との比較

Similar Compounds

Norstictic Acid: Another depsidone lichen metabolite with similar antimicrobial properties.

Usnic Acid: A lichen-derived compound with antimicrobial and anticancer activities.

Atranorin: A lichen metabolite with antioxidant and antimicrobial properties.

Uniqueness: : Salazinic Acid is unique due to its specific depsidone structure, which imparts distinct biological activities. Its combination of antimicrobial and cytotoxic properties makes it a valuable compound for various research applications .

特性

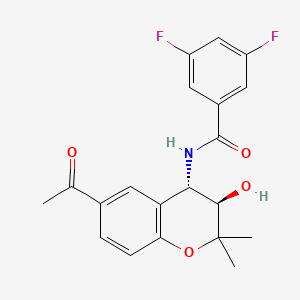

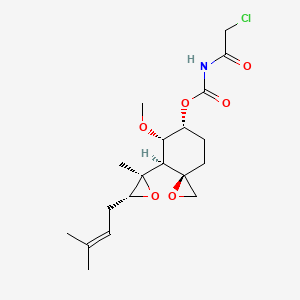

IUPAC Name |

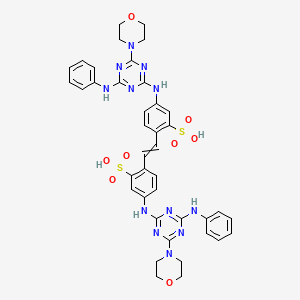

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTKVXCQLZIJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317270 | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-39-1 | |

| Record name | Salazinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of salazinic acid?

A1: Salazinic acid has the molecular formula C24H16O11 and a molecular weight of 488.38 g/mol.

Q2: Are there any spectroscopic data available for salazinic acid?

A2: Yes, comprehensive 1H and 13C NMR spectral assignments for salazinic acid have been reported, confirmed by HMQC and HMBC spectral analyses.

Q3: How does salazinic acid exert its biological effects?

A3: Research suggests various mechanisms of action for salazinic acid:

- Antioxidant Activity: Salazinic acid demonstrates significant free radical scavenging abilities, potentially protecting against oxidative stress.

- α-Glucosidase Inhibition: Salazinic acid shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing blood sugar levels.

- Antimicrobial Effects: Studies have shown that salazinic acid exhibits antimicrobial activity against various bacterial and fungal strains, including some multi-drug resistant pathogens.

- Anticancer Potential: Preliminary research suggests potential antitumor activity of salazinic acid, warranting further investigations.

Q4: Does salazinic acid interact with specific enzymes or receptors?

A4: Research highlights the interaction of salazinic acid with:

- α-Glucosidase: Salazinic acid acts as a potent inhibitor of α-glucosidase.

- Aldose Reductase: Kinetic and docking studies indicate that salazinic acid might inhibit aldose reductase, an enzyme implicated in diabetic complications.

- SARS-CoV-2 3CL Protease: Recent research suggests that salazinic acid acts as a slow-binding inactivator of SARS-CoV-2 3CL protease, a key enzyme for viral replication.

Q5: Does the structure of salazinic acid influence its activity?

A5: Structural modifications to salazinic acid, such as benzylation, have been shown to influence its α-glucosidase inhibitory activity. Further research on Structure-Activity Relationships (SAR) is crucial to optimizing its therapeutic potential.

Q6: What are the potential applications of salazinic acid based on its biological activity?

A6: The diverse activities of salazinic acid point towards potential applications in various fields:

Q7: Are there any computational studies conducted on salazinic acid?

A7: Yes, molecular docking simulations have been employed to study the interactions of salazinic acid with various target proteins, including:

- COX-2 Enzyme: Docking studies suggest that salazinic acid interacts with the COX-2 enzyme, highlighting its potential anti-inflammatory activity.

- Various Cancer Proteins: In silico studies show interactions between salazinic acid and several cancer-related proteins, including Caspase-3, AIF, FGFR2, and AKT1, suggesting its potential as an anticancer agent.

Q8: What are the future directions for salazinic acid research?

A8: Further research is required to:

Q9: Does the environment influence salazinic acid production in lichens?

A9: Yes, environmental factors like temperature have been shown to affect salazinic acid content in lichens. Studies on Ramalina siliquosa revealed a positive correlation between temperature and salazinic acid content.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。